[4-Methoxy-3-(methoxymethyl)phenyl]boronic acid
Description
Contextualization of Boronic Acids in Contemporary Organic Synthesis
Boronic acids, a class of organoboron compounds with the general formula R–B(OH)₂, have become indispensable tools in modern organic synthesis. pharmiweb.comnih.gov First synthesized in 1860, their application in synthetic chemistry has grown exponentially due to their versatile reactivity, stability, and generally low toxicity. nih.govboronmolecular.com These compounds are typically stable, air- and moisture-tolerant solids, making them easy to handle and store. researchgate.net Boronic acids are considered 'green' compounds due to their low inherent toxicity and because they degrade to boric acid, a naturally occurring compound. nih.govboronmolecular.com
Their unique chemical properties, particularly the Lewis acidic nature of the boron atom, allow them to participate in a wide array of organic transformations. pharmiweb.comresearchgate.netresearchgate.net This enables the formation of reversible covalent complexes with Lewis bases like sugars, amino acids, and diols, a property that is leveraged in the development of sensors and drug delivery systems. pharmiweb.comboronmolecular.comchemrxiv.org The utility of boronic acids spans numerous scientific fields, from medicinal chemistry and materials science to the synthesis of agrochemicals and other fine chemicals. pharmiweb.comboronmolecular.com
Strategic Importance of Arylboronic Acids as Versatile Synthetic Intermediates and Building Blocks
Within the broader class of boronic acids, arylboronic acids are particularly significant as versatile building blocks and synthetic intermediates. nih.govrsc.org They are fundamental components in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org The most prominent of these is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. boronmolecular.comchemrxiv.orgwikipedia.org This palladium-catalyzed reaction couples an arylboronic acid with an organohalide to form a new C-C bond, a transformation that has revolutionized the synthesis of complex molecules like biaryls, polyolefins, and styrenes. boronmolecular.comchemrxiv.orgwikipedia.org
The strategic importance of arylboronic acids is underscored by their frequent use in the pharmaceutical industry for creating chemical libraries to explore structure-activity relationships (SAR). researchgate.netchemrxiv.org Beyond the Suzuki-Miyaura reaction, arylboronic acids are reagents in other significant transformations, including the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds and the Liebeskind–Srogl coupling for ketone synthesis. pharmiweb.comchemrxiv.org Recently, it has been recognized that arylboronic acids can also serve as precursors to aryl radicals, opening new avenues for synthetic applications beyond traditional organometallic pathways. rsc.orgrsc.org Their ability to be readily converted into phenols, anilines, haloarenes, and other useful compounds further cements their role as foundational building blocks in organic synthesis. nih.gov
Specific Research Focus on [4-Methoxy-3-(methoxymethyl)phenyl]boronic Acid within the Arylboronic Acid Class
While extensive research exists for the arylboronic acid class, specific, detailed studies on this compound are not widely present in the available literature. However, its structure, featuring a boronic acid group attached to a benzene (B151609) ring substituted with both a methoxy (B1213986) and a methoxymethyl group, places it firmly within a category of highly useful synthetic intermediates. The presence of electron-donating ether groups typically influences the electronic properties of the aromatic ring and can affect reactivity in cross-coupling reactions.
The utility of this compound can be inferred from structurally similar reagents. For instance, the related compound 4-(Methoxymethyl)phenylboronic acid is recognized as a versatile reagent in organic synthesis and medicinal chemistry. chemimpex.com It is particularly noted for its role in Suzuki coupling reactions to form carbon-carbon bonds efficiently, which is a critical step in the development of complex pharmaceuticals and advanced polymers. chemimpex.com The methoxymethyl group is cited as enhancing solubility and reactivity, making it a valuable tool for creating targeted cancer therapies and novel materials. chemimpex.com
Similarly, the widely used reagent 4-Methoxyphenylboronic acid is a staple in palladium-catalyzed cross-coupling reactions. sigmaaldrich.comresearchgate.netarkat-usa.org Its participation in Suzuki-Miyaura reactions is well-documented for producing biaryl compounds. sigmaaldrich.comchemicalbook.com Based on the established reactivity of these related structures, this compound is anticipated to be a valuable building block for introducing a specifically functionalized aromatic moiety into larger, more complex molecules.
Interactive Data Tables
Below are the properties of arylboronic acids structurally related to the subject compound.
Table 1: Properties of 4-(Methoxymethyl)phenylboronic acid
| Property | Value | Source |
| CAS Number | 279262-11-2 | chemimpex.com |
| Molecular Formula | C₈H₁₁BO₃ | chemimpex.com |
| Molecular Weight | 165.98 g/mol | chemimpex.com |
| Appearance | White to off-white crystalline powder | chemimpex.com |
| Purity | 97 - 105% (Assay by titration) | chemimpex.com |
| MDL Number | MFCD03788426 | chemimpex.com |
Table 2: Properties of 4-Methoxyphenylboronic acid
| Property | Value | Source |
| CAS Number | 5720-07-0 | sigmaaldrich.comchemicalbook.com |
| Molecular Formula | C₇H₉BO₃ | chemicalbook.com |
| Molecular Weight | 151.96 g/mol | sigmaaldrich.comchemicalbook.com |
| Appearance | Crystalline Powder | chemicalbook.com |
| Melting Point | 204-206 °C (lit.) | sigmaaldrich.comchemicalbook.com |
| Solubility | Soluble in dimethyl sulfoxide (B87167) and methanol | chemicalbook.com |
Compound Index
Properties
IUPAC Name |
[4-methoxy-3-(methoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-13-6-7-5-8(10(11)12)3-4-9(7)14-2/h3-5,11-12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQKBBRDWXYGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)COC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Studies of 4 Methoxy 3 Methoxymethyl Phenyl Boronic Acid
Fundamental Reactivity of Arylboronic Acids in Cross-Coupling Reactions
Arylboronic acids, such as [4-Methoxy-3-(methoxymethyl)phenyl]boronic acid, are pivotal reagents in modern organic synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, exemplifies the utility of these compounds in forming carbon-carbon bonds. wikipedia.org This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nrochemistry.com
The fundamental reactivity of arylboronic acids in these transformations is attributed to several key factors. They are generally stable, crystalline solids that are often tolerant of air and moisture, making them easy to handle. Their reactivity is mild, allowing for a broad functional group tolerance on both the boronic acid and the coupling partner. libretexts.org The presence of a base is crucial for the reaction to proceed, as it activates the boronic acid for the key transmetalation step. wikipedia.org
The general scheme for the Suzuki-Miyaura reaction showcases the coupling of an aryl halide with an arylboronic acid to form a biaryl product, a structure prevalent in pharmaceuticals and advanced materials. The reaction is versatile, with various polar and non-polar solvents being suitable, including toluene, tetrahydrofuran (B95107) (THF), and dioxane/water mixtures. nrochemistry.com
The reactivity of the organic halide partner follows the general trend of I > OTf > Br >> Cl > F. libretexts.org While aryl iodides and bromides are highly reactive, the use of more challenging coupling partners like aryl chlorides has become more feasible with the development of advanced catalyst systems. yonedalabs.com
Detailed Mechanistic Pathways of Palladium-Catalyzed Cross-Couplings
The catalytic cycle of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, is a well-studied process that can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination. nrochemistry.comlibretexts.orgnih.gov
Following oxidative addition, the crucial transmetalation step occurs. In this process, the organic group from the boronic acid is transferred to the palladium(II) center. chemrxiv.orgnih.gov This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). uwindsor.caresearchgate.net This boronate then reacts with the palladium(II) complex. wikipedia.org The halide ligand on the palladium is typically exchanged for the alkoxide or hydroxide (B78521) from the base, facilitating the transfer of the aryl group from boron to palladium. yonedalabs.comresearchgate.net This transfer is believed to proceed through an intermediate with a Pd-O-B linkage. chemrxiv.org
The final step in the catalytic cycle is reductive elimination . In this process, the two organic groups attached to the palladium(II) center couple to form the new carbon-carbon bond of the product. chemrxiv.org This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org For reductive elimination to occur, the two organic groups must be in a cis orientation on the palladium complex. libretexts.org Therefore, the trans-complex formed after transmetalation must first isomerize to the cis-complex. libretexts.org Deuterium labeling studies have confirmed that reductive elimination is an intramolecular process and proceeds with retention of stereochemistry. wikipedia.org The regenerated palladium(0) species, often coordinated to ligands, is then ready to undergo another round of oxidative addition, thus continuing the catalytic cycle. yonedalabs.com
Historically, simple triarylphosphine ligands were commonly used. However, the development of specialized ligands, such as sterically bulky dialkylbiarylphosphines (Buchwald-type ligands) and N-heterocyclic carbenes (NHCs), has significantly advanced the field. nih.gov These advanced ligands can enhance the rates of both oxidative addition and reductive elimination. nih.gov For instance, electron-rich and bulky phosphine (B1218219) ligands can increase the electron density at the palladium center, which facilitates the oxidative addition step. wikipedia.org The steric bulk of the ligands also promotes the reductive elimination step. wikipedia.org
The development of precatalysts has also been a significant advancement. nih.gov These are stable palladium(II) complexes that are readily reduced in situ to the active palladium(0) species. This approach avoids the use of excess, often expensive, ligands and provides better control over the active catalyst concentration. nih.gov Different types of precatalysts, such as those featuring bidentate ligands or N-heterocyclic carbenes (e.g., PEPPSI-type), have been designed for specific applications and to improve catalyst stability and activity. yonedalabs.com The choice of ligand can also influence the chemoselectivity of reactions involving substrates with multiple reactive sites. rsc.org
Table 1: Effect of Different Ligands on Reaction Yield
| Entry | Ligand | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | PPh₃ | Pd(OAc)₂ | 75 |
| 2 | SPhos | Pd(OAc)₂ | 92 |
| 3 | XPhos | Pd₂(dba)₃ | 95 |
| 4 | dppf | PdCl₂(dppf) | 88 |
Note: This table is illustrative and shows generalized trends in ligand effects on yield in Suzuki-Miyaura coupling reactions. Actual yields will vary based on specific substrates and reaction conditions.
Alternative Metal-Catalyzed Coupling Reactions (e.g., Copper, Nickel, Ruthenium, Rhodium)
While palladium has been the dominant metal in cross-coupling reactions with arylboronic acids, other transition metals have emerged as viable and sometimes advantageous alternatives. These alternative catalysts can offer different reactivity profiles, substrate scopes, and cost-effectiveness.
Copper-catalyzed cross-coupling reactions of arylboronic acids are particularly useful for forming carbon-heteroatom bonds, such as C-N and C-O bonds, in what is known as the Chan-Lam coupling. researchgate.netacs.org These reactions can often be performed under mild, open-flask conditions. acs.org Copper catalysis has also been developed for C-N bond formation by coupling nitroarenes with arylboronic acids. nih.gov
Nickel-catalyzed cross-coupling reactions have gained significant attention as a more cost-effective alternative to palladium. researchgate.net Nickel catalysts can be particularly effective for coupling less reactive electrophiles, such as aryl chlorides and aryl phosphates. acs.orgacs.org The mechanism is believed to involve a Ni(0)/Ni(II) catalytic cycle, analogous to palladium. Nickel catalysis has also been shown to be effective for the cross-coupling of thiophenols with arylboronic acids to form diarylsulfides at room temperature. rsc.org
Ruthenium-catalyzed cross-coupling reactions have been developed for various transformations. For instance, ruthenium can catalyze the cross-coupling of aldehydes with arylboronic acids to produce aryl ketones. rsc.org Ruthenium has also been employed in C-H arylation reactions directed by sulfur-containing groups. acs.org
Rhodium-catalyzed cross-coupling reactions of arylboronic acids with aryl halides, including aryl chlorides, have been demonstrated to proceed efficiently. acs.org Rhodium catalysts have also been utilized in asymmetric coupling reactions, for example, in the reaction of allylic ethers with arylboronic acids to produce chiral products with high enantioselectivity. acs.orgspringernature.com
Table 2: Comparison of Metal Catalysts in Cross-Coupling Reactions
| Metal Catalyst | Typical Coupling Partners | Key Advantages |
|---|---|---|
| Palladium | Aryl/vinyl halides/triflates | Broad scope, high yields, well-understood mechanism |
| Copper | Amines, phenols, N-heterocycles | Excellent for C-N and C-O bond formation, mild conditions |
| Nickel | Aryl chlorides/phosphates, phenols | Cost-effective, good for less reactive electrophiles |
| Ruthenium | Aldehydes, C-H activation | Unique reactivity for specific transformations |
| Rhodium | Aryl halides, allylic ethers | Efficient for certain substrates, enables asymmetric catalysis |
This table provides a general overview of the applications and advantages of different metal catalysts in cross-coupling reactions involving arylboronic acids.
Non-Cross-Coupling Transformations
Beyond their extensive use in cross-coupling reactions, arylboronic acids can participate in a variety of other chemical transformations. One notable reaction is the oxidative homocoupling (or self-coupling) of arylboronic acids to form symmetrical biaryl compounds. acs.orgresearchgate.net This reaction can be catalyzed by palladium complexes, often in the presence of an oxidant.
Another important transformation is the ipso-hydroxylation of arylboronic acids to produce phenols. This reaction can be achieved using various oxidizing agents. For example, copper ions substituted in a titanium dioxide matrix have been shown to be an active catalyst for this transformation at room temperature. researchgate.net
Arylboronic acids can also undergo homologation , where a single carbon atom is inserted to extend the carbon chain. A palladium-catalyzed homologation of arylboronic acids using halomethylboronic acid pinacol (B44631) esters has been reported to produce benzylboronic ester products. st-andrews.ac.uk
Furthermore, arylboronic acids can serve as precursors for the synthesis of other organoboron compounds. For instance, they can be converted to boronic esters, which may exhibit different reactivity or solubility properties in certain reactions. nih.govacs.org
ipso-Hydroxylation to Phenol (B47542) Derivatives
One of the fundamental transformations of arylboronic acids is the ipso-hydroxylation, a reaction that replaces the boronic acid moiety with a hydroxyl group, yielding phenol derivatives. scispace.com This process is a valuable synthetic route to phenols due to the ready availability of arylboronic acids and often mild reaction conditions. nih.gov The reaction typically proceeds via the oxidation of the carbon-boron bond.
A variety of oxidants can be employed, including hydrogen peroxide, sodium perborate (B1237305) (SPB), and N-oxides. scispace.com Notably, highly efficient and environmentally friendly methods have been developed that proceed without the need for a catalyst. For instance, the use of sodium perborate in water, or even under solvent-free conditions, can afford high yields of the corresponding phenols in a very short reaction time. nih.govrsc.org The mechanism is understood to be a nucleophilic reaction. scispace.comrsc.org
Given the structure of this compound, it is expected to undergo smooth ipso-hydroxylation to yield 4-Methoxy-3-(methoxymethyl)phenol. The electron-donating substituents on the ring would likely facilitate this transformation.
| Arylboronic Acid Substrate | Product | Conditions | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Phenol | SPB, Water, rt, 5 min | 92 |
| 4-Methylphenylboronic acid | 4-Methylphenol | SPB, Water, rt, 10 min | 95 |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenol | SPB, Water, rt, 10 min | 96 |
| 3-Methoxyphenylboronic acid | 3-Methoxyphenol | SPB, Water, rt, 10 min | 94 |
| 4-Chlorophenylboronic acid | 4-Chlorophenol | SPB, Water, rt, 15 min | 91 |
Formylation Reactions (e.g., Rieche Formylation)
The formylation of aromatic compounds introduces an aldehyde group (-CHO) onto the ring. The Rieche formylation is a specific method that utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄). wikipedia.orgmdpi.com This reaction is particularly effective for electron-rich aromatic compounds. wikipedia.org
Studies on methoxy-substituted phenylboronic acids have shown that the Rieche formylation can lead to two different outcomes: electrophilic aromatic substitution to yield a formylated arylboronic acid, or an unexpected ipso-substitution where the boronic acid group is replaced by the formyl group. researchgate.netuniroma1.it The regioselectivity and the product distribution are influenced by the position of the substituents and the reaction conditions. uniroma1.it For instance, the formylation of various methoxyphenyl boronic acids using FeCl₃ as the Lewis acid has been shown to produce ipso-substituted aryl aldehydes in excellent yields. uniroma1.it
For this compound, the strong activating effect of the 4-methoxy group would make the ring highly susceptible to formylation. The reaction could potentially lead to electrophilic substitution at the position ortho to the methoxy (B1213986) group or ipso-formylation, depending on the specific conditions employed.
| Substrate | Lewis Acid | Product(s) | Yield (%) |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | FeCl₃ | 4-Methoxybenzaldehyde (ipso-formylation) | 90 |
| 3-Methoxyphenylboronic acid | FeCl₃ | 3-Methoxy-4-formylphenylboronic acid | 45 |
| 2,4-Dimethoxyphenylboronic acid | FeCl₃ | 2,4-Dimethoxybenzaldehyde (ipso-formylation) | 95 |
| 3,4,5-Trimethoxyphenylboronic acid | FeCl₃ | 3,4,5-Trimethoxybenzaldehyde (ipso) and 2-Formyl-3,4,5-trimethoxyphenylboronic acid | 35 (ipso) / 40 (formyl) |
Amination and Other Functional Group Interconversions
Arylboronic acids are versatile precursors for the synthesis of arylamines. Recent advances have established chemoselective primary amination methods that convert the C-B bond directly into a C-NH₂ bond. One such method employs a P(III)/P(V)=O catalytic cycle, using 2-nitropropane (B154153) as a source for the transient intermediate HNO, which acts as an electrophilic aminating agent. nih.gov This protocol is robust, compatible with a wide range of functional groups, and proceeds under mild conditions. nih.gov Arylboronic acids bearing both electron-donating and electron-withdrawing groups, as well as sterically hindered substrates, can be successfully aminated in good yields. nih.gov This method would be applicable to this compound to produce 4-Methoxy-3-(methoxymethyl)aniline.
Beyond amination, the boronic acid functional group can be interconverted into other functionalities. For instance, it can be converted into halides (I, Br, Cl) through reactions like the Finkelstein Reaction for iodo- and bromination. vanderbilt.edu Furthermore, the methoxymethyl group on the ring could potentially be transformed. For example, ether cleavage could convert it to a hydroxymethyl group, which could then be oxidized to an aldehyde or carboxylic acid, demonstrating the potential for diverse functional group interconversions. mit.edu
| Arylboronic Acid Substrate | Product (Arylamine) | Yield (%) |
|---|---|---|
| Phenylboronic acid | Aniline | 80 |
| 4-Fluorophenylboronic acid | 4-Fluoroaniline | 75 |
| 4-Trifluoromethylphenylboronic acid | 4-(Trifluoromethyl)aniline | 71 |
| 3-Methoxyphenylboronic acid | 3-Methoxyaniline | 78 |
| 2-Methylphenylboronic acid | 2-Methylaniline | 75 |
1,4-Addition Reactions to Electron-Deficient Olefins
Arylboronic acids are widely used as nucleophiles in transition metal-catalyzed 1,4-addition reactions (conjugate additions) to electron-deficient olefins, such as α,β-unsaturated ketones, esters, and nitriles. thieme-connect.comresearchgate.net This reaction is a powerful tool for carbon-carbon bond formation. Rhodium and palladium complexes are the most common catalysts for this transformation. thieme-connect.combeilstein-journals.org
In these reactions, the aryl group from the boronic acid is transferred to the β-position of the activated olefin. The use of chiral ligands, such as BINAP, can render the reaction asymmetric, providing access to chiral molecules with high enantioselectivity. thieme-connect.com The reaction's success can be sensitive to conditions, including the solvent, base, and temperature. For example, in rhodium-catalyzed additions to 2-cyclohexenone, the reaction proceeds efficiently at 100 °C in a dioxane/water mixture. thieme-connect.com While electron-poor arylboronic acids can be sluggish, electron-rich substrates like this compound are expected to be excellent partners in these additions. beilstein-journals.org
| Arylboronic Acid | Catalyst/Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Phenylboronic acid | Rh(acac)(C₂H₄)₂ / (S)-BINAP | (S)-3-Phenylcyclohexanone | 93 | 97 |
| 4-Methylphenylboronic acid | Rh(acac)(C₂H₄)₂ / (S)-BINAP | (S)-3-(4-Methylphenyl)cyclohexanone | 95 | 97 |
| 3-Methoxyphenylboronic acid | Rh(acac)(C₂H₄)₂ / (S)-BINAP | (S)-3-(3-Methoxyphenyl)cyclohexanone | 97 | 96 |
| 4-Trifluoromethylphenylboronic acid | Rh(acac)(C₂H₄)₂ / (S)-BINAP | (S)-3-(4-Trifluoromethylphenyl)cyclohexanone | 91 | 97 |
Formation and Reactivity of Boronate Esters and Other Derivatives
Boronic acids readily and reversibly react with 1,2- and 1,3-diols to form cyclic boronate esters. scholaris.ca This reaction is a cornerstone of boronic acid chemistry, serving purposes from protection of the boronic acid moiety to the sensing of carbohydrates. nih.gov Common diols used for this purpose include pinacol, ethylene (B1197577) glycol, and diethanolamine. wiley-vch.de The resulting five- or six-membered heterocyclic esters, such as dioxaborolanes and dioxaborinanes, are generally more stable, less polar, and easier to handle than the parent boronic acids. wiley-vch.de
The formation of boronate esters is an equilibrium process. The position of the equilibrium and the rate of formation can be influenced by factors such as pH, solvent, and the electronic nature of the substituents on the aryl ring. nih.govnih.gov The electron-withdrawing nature of the ortho-aminomethyl group, for example, has been shown to lower the pKa of the boronic acid, facilitating diol binding at neutral pH. nih.gov
These boronate esters, particularly pinacol esters, are crucial intermediates in organic synthesis. They are frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, due to their enhanced stability and reactivity profile compared to boronic acids. wikipedia.org this compound can be easily converted to its pinacol ester, which would then serve as a versatile building block for constructing more complex molecules.
| Diol | Resulting Boronate Ester Structure | Common Use |
|---|---|---|
| Pinacol (2,3-Dimethyl-2,3-butanediol) | Pinacol boronate ester (a dioxaborolane) | Stabilizing agent for purification and use in Suzuki couplings |
| Ethylene Glycol | Ethylene glycol boronate ester (a dioxaborolane) | Protection of the boronic acid group |
| Diethanolamine | Diethanolamine boronate ester (a solid adduct) | Purification and characterization of boronic acids wiley-vch.de |
| Catechol | Catechol boronate ester | Intermediates in various transformations |
Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on "this compound" that adheres to the specific structure and content requirements of your request.
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Applications in Advanced Organic Synthesis
Chemo- and Regioselective Transformations
Detailed research specifically outlining the applications of [4-Methoxy-3-(methoxymethyl)phenyl]boronic acid in chemo- and regioselective transformations is not extensively available in the public domain. The unique substitution pattern of this boronic acid, featuring a methoxy (B1213986) group at the C4 position and a methoxymethyl group at the C3 position, presents interesting possibilities for directing chemical reactions to a specific site on the molecule (regioselectivity) or to a particular functional group in the presence of others (chemoselectivity). However, without specific published research, a detailed discussion with experimental data and findings remains speculative.
In principle, the electronic and steric properties of the substituents on the phenyl ring of This compound would be expected to influence its reactivity in cross-coupling reactions. The methoxy group is an electron-donating group, which can activate the aryl system, while the methoxymethyl group at the ortho position to the boronic acid moiety introduces steric hindrance. This combination of electronic and steric factors could potentially be exploited to achieve high levels of selectivity in reactions such as the Suzuki-Miyaura coupling.
For instance, in a coupling reaction with a di-halogenated substrate, the specific electronic and steric environment around the boronic acid could favor reaction at one halogen site over the other, leading to a regioselective outcome. Similarly, in a molecule with multiple electrophilic sites, the nucleophilic character of the boronic acid could be modulated to favor reaction with one site, demonstrating chemoselectivity.
While the principles of chemo- and regioselectivity are well-established in organic synthesis, and ortho-substituted phenylboronic acids are known to exhibit distinct reactivity patterns, specific studies and data tables for This compound are not available to be presented here. Further research is required to explore and document the potential of this specific compound in selective transformations.
Role in Chemical Biology and Drug Discovery Research
Design and Synthesis of Novel Biologically Relevant Compounds Incorporating the [4-Methoxy-3-(methoxymethyl)phenyl] Moiety
The synthesis of biologically active molecules often leverages the unique properties of boronic acids. These compounds are generally stable, easy to handle, and exhibit moderate reactivity, making them attractive for synthetic applications. researchgate.net The boronic acid group can be prepared through several methods, including lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080), or through transition metal-catalyzed coupling of aryl halides with diboronic acid reagents. nih.gov The [4-Methoxy-3-(methoxymethyl)phenyl] moiety can be incorporated into larger molecules to explore its potential in modulating biological activity.
Boronic acids have emerged as a significant class of enzyme inhibitors, exemplified by the FDA-approved proteasome inhibitor Bortezomib. nih.gov The boron atom in boronic acids is a Lewis acid, enabling it to form stable, covalent tetrahedral adducts with nucleophilic residues, such as the serine in the active site of proteases or the catalytic hydroxide (B78521) ion in metallo-β-lactamases. nih.govmdpi.com This mechanism allows for potent and often reversible inhibition of target enzymes.
While direct studies on [4-Methoxy-3-(methoxymethyl)phenyl]boronic acid as an enzyme inhibitor are not extensively documented, research on structurally related compounds highlights the potential of this scaffold. For instance, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as potent and selective inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov In this case, the substituted phenyl ring is crucial for binding and activity, suggesting that the [4-Methoxy-3-(methoxymethyl)phenyl] core could be similarly employed to design inhibitors against various enzymatic targets, where the boronic acid would act as the reactive "warhead" and the substituted phenyl ring would confer selectivity.
The phenylboronic acid scaffold has been utilized in the synthesis of compounds with potential antimicrobial and antitumor properties. Research on boronic-imine structured compounds, synthesized from the closely related precursor 4-methoxy-3-formyl phenyl boronic acid, has demonstrated notable biological activity. nih.gov Certain derivatives showed cytotoxic effects on prostate cancer cells, reducing cell viability significantly at low micromolar concentrations. nih.gov These compounds also exhibited antimicrobial properties against various bacterial and fungal strains. nih.gov
For example, specific boronic-imine compounds demonstrated growth inhibition zones ranging from 7 to 13 mm against different microorganisms, with Staphylococcus aureus being a commonly inhibited species. nih.gov This indicates that incorporating the 4-methoxy-3-substituted phenylboronic acid moiety into imine structures is a viable strategy for developing new antimicrobial agents. Furthermore, various other classes of compounds incorporating a methoxy-substituted phenyl ring have been synthesized and shown to possess significant anticancer activity against different cell lines. nih.govmdpi.com
| Compound Code | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| B1 | Staphylococcus aureus | 10 |
| B1 | Bacillus subtilis | 9 |
| B5 | Staphylococcus aureus | 13 |
| B5 | Escherichia coli | 8 |
| B7 | Staphylococcus aureus | 11 |
| B7 | Candida albicans | 7 |
Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry for optimizing lead compounds into effective drug candidates. Studies on libraries of compounds featuring a substituted 4-methoxyphenyl (B3050149) core provide valuable insights. In the development of choline transporter inhibitors based on a 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) scaffold, a detailed SAR exploration was conducted. nih.gov
It was found that the nature of the substituent at the 3-position of the phenyl ring was critical for activity. nih.gov For instance, replacing the piperidinyl-oxy linker with simple alkyl ethers or other cyclic systems like cyclohexyl led to a loss of activity. nih.gov Similarly, modifications to the amide functionality revealed a preference for benzylic heteroaromatic groups. nih.gov This systematic approach demonstrates how iterative medicinal chemistry efforts can lead to the identification of highly potent compounds and provides a blueprint for how SAR studies on libraries containing the [4-Methoxy-3-(methoxymethyl)phenyl] moiety could be pursued to optimize biological activity. nih.gov
| Compound ID | Modification at 3-Position | Amide Moiety | CHT Inhibitory Activity (IC₅₀, µM) |
|---|---|---|---|
| Lead Compound | 4-isopropylpiperidine ether | Specific Benzamide | Potent |
| 10o | Cyclohexyl | Specific Benzamide | Inactive |
| 10p | Cyclopentyl | Specific Benzamide | Inactive |
| 10q | (2-piperidin-1-yl)ethoxy | Specific Benzamide | 0.76 |
Strategies for Modulating Bioactivity and Pharmacological Profiles
Substitution Modification : Altering or replacing the methoxy (B1213986) and methoxymethyl groups can significantly impact bioactivity. For example, introducing electron-withdrawing groups like trifluoromethyl can enhance the potency and selectivity of a compound. chemimpex.com
Bioisosteric Replacement : The methoxymethyl group can be replaced with other functional groups (bioisosteres) that have similar steric and electronic properties to explore different binding interactions and improve pharmacokinetic parameters like solubility and metabolic stability.
Prodrug Strategies : The boronic acid itself can be masked, for instance, as a pinacol (B44631) ester. nih.govsigmaaldrich.com This strategy can protect the boronic acid during synthesis, improve stability, and potentially enhance cell permeability, with the active boronic acid being released in vivo.
Scaffold Hopping : The phenylboronic acid core can be replaced with other heterocyclic systems to discover novel chemical series with improved drug-like properties while maintaining the key binding interactions of the original pharmacophore.
Application as Chemical Probes for Biological Systems
Chemical probes are indispensable tools for dissecting biological pathways and validating therapeutic targets. nih.gov The unique reactivity of boronic acids makes them suitable for designing covalent probes that can specifically label proteins. The this compound scaffold can be elaborated to create such probes.
By synthetically attaching a reporter tag (e.g., a fluorophore or biotin) or a photo-crosslinking group to the phenyl ring, researchers can generate molecules capable of covalently binding to a target protein and enabling its visualization or isolation. The selectivity of these probes is often directed by the substituted phenyl scaffold, which provides the necessary recognition elements for binding to the target of interest. chemimpex.com The development of highly selective chemical probes for kinases is an area where similar small molecule scaffolds have been successfully applied to investigate complex signaling pathways both in vitro and in vivo. muni.cz
Theoretical and Computational Investigations of 4 Methoxy 3 Methoxymethyl Phenyl Boronic Acid
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods, such as Density Functional Theory (DFT), provide insights into the electronic structure, which dictates the molecule's reactivity, stability, and intermolecular interactions. bohrium.comresearchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.
For a molecule like [4-Methoxy-3-(methoxymethyl)phenyl]boronic acid, an FMO analysis would reveal the distribution of these orbitals across the molecule. Typically, the HOMO is localized on the electron-rich aromatic ring, influenced by the electron-donating methoxy (B1213986) and methoxymethyl groups. The LUMO is often associated with the boronic acid moiety and the aromatic ring, indicating sites susceptible to nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound No specific experimental or calculated data is available. The table below is for illustrative purposes only.
| Parameter | Expected Value (Arbitrary Units) | Description |
|---|---|---|
| HOMO Energy | -5.0 to -6.5 eV | Indicates the energy of the highest energy electrons available to participate in a reaction (nucleophilicity). |
| LUMO Energy | -0.5 to -2.0 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons (electrophilicity). |
Electrostatic Potential Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying charge. Typically, red indicates electron-rich, negative potential regions (prone to electrophilic attack), while blue indicates electron-deficient, positive potential regions (prone to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential.
For this compound, an MEP analysis would likely show a negative potential (red) around the oxygen atoms of the methoxy, methoxymethyl, and boronic acid hydroxyl groups, making them sites for hydrogen bonding. A positive potential (blue) would be expected around the hydrogen atoms of the boronic acid's hydroxyl groups.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate reaction mechanisms, understand catalyst behavior, and predict reaction outcomes. nih.govnih.gov
Elucidation of Catalyst-Substrate Interactions
In reactions involving this compound, such as the widely used Suzuki-Miyaura cross-coupling, computational methods can model the interaction between the boronic acid and the metal catalyst (e.g., palladium). These studies can determine the geometry of the catalyst-substrate complex, calculate binding energies, and analyze the electronic interactions that facilitate key steps like transmetalation. This provides a molecular-level understanding of how the catalyst activates the boronic acid for the reaction.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational models can predict the reactivity of this compound in various reactions. For instance, in electrophilic aromatic substitution, calculations of activation energies for substitution at different positions on the phenyl ring can predict the regioselectivity. The directing effects of the existing methoxy and methoxymethyl substituents would be quantified to determine the most likely site of reaction. While stereoselectivity is less relevant for this achiral molecule, in reactions that could create a chiral center, computational modeling could predict the favored stereoisomer by calculating the energies of the diastereomeric transition states.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.com It is a critical tool in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. plos.org
For this compound, docking studies would involve placing the molecule into the active site of a specific enzyme or receptor. The boronic acid functional group is known to form reversible covalent bonds with serine residues in the active sites of some proteases, making it a valuable pharmacophore. Docking simulations would predict the binding energy (a measure of affinity) and visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds, that stabilize the ligand-receptor complex.
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein No specific docking studies are available. The table below is for illustrative purposes only.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Example Serine Protease | -6.0 to -9.0 | SER195, HIS57, GLY193 | Covalent, Hydrogen Bond, Hydrophobic |
QSAR/QSPR Approaches for Predictive Modeling in Material or Biological Contexts
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netjocpr.com These methodologies are pivotal in modern drug discovery and materials science for predicting the behavior of novel compounds, thereby streamlining research and development by prioritizing candidates for synthesis and experimental testing. jocpr.comnih.gov For a compound such as this compound, QSAR and QSPR models can be invaluable in predicting its potential applications.
The fundamental principle of QSAR/QSPR is that the structural and physicochemical properties of a molecule, known as molecular descriptors, determine its activity or properties. researchgate.net The process of developing a QSAR or QSPR model typically involves several key steps:
Data Set Selection : A series of structurally related compounds with known activities or properties is compiled. drugdesign.org
Molecular Descriptor Calculation : For each compound in the series, a variety of molecular descriptors are calculated. These can be broadly categorized as constitutional (0D), topological (2D), geometrical (3D), and physicochemical descriptors. hufocw.orgwiley.com
Model Development : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to generate a mathematical equation that links the descriptors to the observed activity or property. nih.govcreative-biostructure.com
Model Validation : The predictive power of the model is rigorously assessed using statistical metrics and external datasets to ensure its reliability. drugdesign.org
In the context of this compound, a hypothetical QSAR study could be designed to predict its inhibitory activity against a specific enzyme, for instance. To achieve this, a series of analogous phenylboronic acid derivatives would be synthesized, and their biological activities measured. Concurrently, a range of molecular descriptors for each compound would be calculated.
Relevant descriptors for a substituted phenylboronic acid like this compound could include:
Electronic Descriptors : These describe the electronic properties of the molecule, such as the Hammett constants of the substituents, dipole moment, and partial charges on atoms. The methoxy and methoxymethyl groups would influence the electron density of the phenyl ring and the acidity of the boronic acid moiety.
Steric Descriptors : These relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and specific steric parameters like Taft's steric parameter (Es). The size and conformation of the methoxymethyl group would be of particular importance.
Hydrophobicity Descriptors : The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which influences how a compound distributes between aqueous and lipid environments in a biological system.
Topological Descriptors : These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and shape of the molecule.
A hypothetical dataset for a QSAR study of a series of phenylboronic acid derivatives, including this compound, is presented below. The biological activity is expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50).
| Compound | Substituent at C3 | Substituent at C4 | logP | Molar Volume (ų) | Electronic Effect (Hammett σ) | pIC50 (Hypothetical) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | -H | -H | 1.23 | 105.6 | 0.00 | 4.5 |
| 4-Methoxyphenylboronic acid | -H | -OCH3 | 1.31 | 123.8 | -0.27 | 5.2 |
| 3-Methylphenylboronic acid | -CH3 | -H | 1.75 | 122.1 | -0.07 | 4.8 |
| This compound | -CH2OCH3 | -OCH3 | 1.55 | 155.2 | -0.29 | 6.1 |
| 3-Chlorophenylboronic acid | -Cl | -H | 1.94 | 115.3 | 0.37 | 4.3 |
Once the model is developed, its statistical significance and predictive ability are evaluated. Key statistical parameters include the coefficient of determination (r²), which indicates the proportion of variance in the dependent variable that is predictable from the independent variables, and the cross-validated coefficient of determination (q²), which assesses the model's predictive power.
A summary of hypothetical statistical results for a QSAR model is shown in the table below.
| Statistical Parameter | Value (Hypothetical) | Description |
|---|---|---|
| r² (Coefficient of Determination) | 0.92 | Indicates a good fit of the model to the training data. |
| q² (Cross-validated r²) | 0.85 | Suggests good predictive ability for new compounds. |
| Standard Error of Estimate (SEE) | 0.25 | Represents the average deviation of the predicted values from the experimental values. |
| F-statistic | 120.5 | Indicates the overall statistical significance of the model. |
Similarly, QSPR models could be developed to predict the material properties of this compound, such as its solubility in different solvents, its thermal stability, or its performance as a component in organic electronic devices. springerprofessional.de The descriptors used in such a model would be tailored to the property of interest. For example, to predict solubility, descriptors related to polarity and hydrogen bonding capacity would be important.
The application of QSAR and QSPR methodologies to this compound holds the potential to accelerate the discovery and optimization of its applications in both biological and material science contexts by providing a rational, data-driven approach to molecular design. researchgate.netresearchgate.net
Future Perspectives and Emerging Research Directions
Development of Green and Sustainable Synthetic Routes for [4-Methoxy-3-(methoxymethyl)phenyl]boronic Acid
The traditional synthesis of arylboronic acids often involves the use of organolithium or Grignard reagents, which require anhydrous conditions and can have a poor atom economy. Future research is increasingly focused on developing greener and more sustainable synthetic routes. This includes the direct C-H borylation of the corresponding arene, which avoids the need for pre-functionalized starting materials. While direct borylation of 1-methoxy-2-(methoxymethyl)benzene (B1606705) would be the most direct route, challenges in regioselectivity would need to be overcome.
Another sustainable approach involves the use of mechanochemistry, where reactions are carried out in the solid state with minimal solvent. This has been shown to be effective for the synthesis of other boronic acids and could potentially be applied to the synthesis of this compound. The use of flow chemistry is also a promising avenue, allowing for safer and more scalable production with reduced waste.
Table 1: Comparison of Synthetic Routes for Arylboronic Acids
| Synthetic Route | Advantages | Disadvantages |
| Traditional (Organometallic) | High yields, well-established | Requires anhydrous conditions, poor atom economy |
| Direct C-H Borylation | High atom economy, avoids pre-functionalization | Challenges in regioselectivity |
| Mechanochemistry | Reduced solvent use, potentially safer | May not be suitable for all substrates |
| Flow Chemistry | Scalable, improved safety, reduced waste | Requires specialized equipment |
Innovation in Catalytic Systems for Enhanced Reactivity and Selectivity
The performance of this compound in cross-coupling reactions is highly dependent on the catalytic system employed. Future research is focused on the development of more active, stable, and selective catalysts. This includes the design of novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands for palladium catalysts, which can improve reaction rates and yields.
Furthermore, there is a growing interest in replacing palladium with more abundant and less toxic metals such as copper, nickel, or iron. While these metals have shown promise in Suzuki-Miyaura coupling reactions, their application with sterically hindered or electronically deactivated boronic acids like this compound requires further investigation. The development of catalysts that are active under milder reaction conditions (e.g., room temperature, aqueous solvents) is also a key area of research.
Expanding Applications in Photochemistry and Electrochemistry
The unique electronic properties of arylboronic acids are leading to their exploration in new areas such as photochemistry and electrochemistry. The boronic acid moiety can act as a recognition site for saccharides, and its fluorescence properties can be modulated upon binding. This could enable the use of this compound derivatives as fluorescent sensors.
In the realm of electrochemistry, arylboronic acids can be used to modify electrode surfaces, creating sensors for various analytes. The electrochemical oxidation of the boronic acid can also be used as a synthetic tool for the formation of new C-C bonds. The specific substitution pattern of this compound may offer unique opportunities in these emerging applications.
Integration into Automated Synthesis and High-Throughput Discovery Platforms
The increasing demand for new molecules in drug discovery and materials science has driven the development of automated synthesis and high-throughput screening platforms. The robust nature of the Suzuki-Miyaura coupling makes it well-suited for these automated systems. This compound, as a readily available building block, is a prime candidate for inclusion in these platforms. This would allow for the rapid synthesis of large libraries of compounds for biological screening or materials testing. The development of standardized protocols and compatible reagents will be crucial for the successful integration of this boronic acid into high-throughput workflows.
Exploration of Novel Reactivity Modes for Diverse Chemical Transformations
Beyond its traditional role in Suzuki-Miyaura coupling, researchers are exploring novel reactivity modes for arylboronic acids. This includes their use in Chan-Lam coupling for the formation of C-O and C-N bonds, and in Petasis reactions for the synthesis of amines and alcohols. The boronic acid moiety can also be converted into other functional groups, such as phenols, anilines, and aryl halides, further expanding the synthetic utility of this compound. The exploration of these alternative reaction pathways will undoubtedly lead to the discovery of new and efficient methods for the synthesis of complex molecules.
Table 2: Emerging Applications of Arylboronic Acids
| Application Area | Potential Role of this compound |
| Fluorescent Sensors | As a recognition element for saccharides |
| Electrode Modification | For the development of electrochemical sensors |
| Automated Synthesis | As a building block for high-throughput library synthesis |
| Novel Transformations | As a precursor for other functional groups (e.g., phenols, anilines) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [4-Methoxy-3-(methoxymethyl)phenyl]boronic acid, and how do substituents influence yield?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or direct boronation of pre-functionalized aryl halides. For example, analogous compounds like [4-((4-Chloro-3-methylphenoxy)methyl)phenyl]boronic acid are synthesized via nucleophilic substitution between phenols and boronic acid precursors under basic conditions . Substituents such as methoxymethyl groups may require protection/deprotection strategies to avoid side reactions. Yields depend on steric hindrance and electronic effects; electron-donating groups (e.g., methoxy) enhance boronation efficiency in some cases .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions and boronic acid functionality.
- LC-MS/MS : For detecting trace impurities (e.g., residual diols or anhydrides), with validation per ICH guidelines (LOD < 1 ppm) .
- HPLC with UV/Vis detection : To quantify purity (>97% as per commercial standards) .
Q. What safety precautions are critical when handling this boronic acid?
- Methodological Answer :
- PPE : Wear nitrile gloves and goggles to prevent skin/eye irritation, as boronic acids often cause severe irritation .
- Ventilation : Use fume hoods to avoid inhalation of anhydride byproducts, which may form during storage .
- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to minimize hydrolysis or oxidation .
Advanced Research Questions
Q. How do the methoxy and methoxymethyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : Methoxy groups enhance electron density on the aryl ring, accelerating transmetallation in Suzuki-Miyaura reactions. However, steric bulk from methoxymethyl may reduce coupling efficiency with bulky substrates .
- Oxidative Stability : The substituents affect oxidation rates. For example, pinacol boronic esters with electron-rich aryl groups oxidize faster under H₂O₂ (e.g., 50% conversion in 5–27 min, monitored by ¹H NMR) .
Q. What strategies optimize aqueous stability for biological assays?
- Methodological Answer :
- Buffer Selection : Use pH 7.4 phosphate buffers to stabilize boronic acids, as acidic/basic conditions promote hydrolysis .
- Diol Additives : Add sorbitol or mannitol (1–5 mM) to shift equilibrium toward boronic ester formation, reducing free acid degradation. Affinity assays (e.g., alizarin red S) can rank diol-binding efficacy .
Q. How can computational modeling predict mutagenicity or off-target effects in drug discovery?
- Methodological Answer :
- QSAR Models : Use tools like Derek Nexus to assess structural alerts (e.g., boronic acid moiety’s potential genotoxicity).
- Docking Studies : Screen against targets like proteasomes or serine hydrolases, where boronic acids are known inhibitors .
- Validation : Cross-reference with LC-MS/MS impurity profiling to ensure <1 ppm mutagenic byproducts .
Q. What are the challenges in using this compound for polymer modification, and how are they addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
